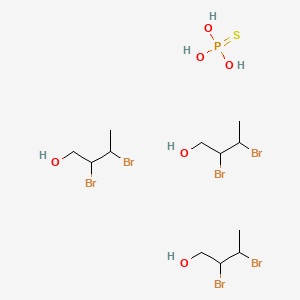
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a complex organic compound that features both bromine and phosphorus atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutan-1-ol typically involves the bromination of butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butan-1-ol molecule. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
For the preparation of trihydroxy(sulfanylidene)-lambda5-phosphane, a phosphorus-containing precursor is reacted with a sulfur source under specific conditions to introduce the sulfanylidene group. The reaction conditions may involve the use of a solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2,3-Dibromobutan-1-ol can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butan-1-ol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2,3-dibromobutanal or 2,3-dibromobutanoic acid.
Reduction: Formation of butan-1-ol or its derivatives.
Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.
科学的研究の応用
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the sulfanylidene group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.
類似化合物との比較
Similar Compounds
3,4-Dibromobutan-1-ol: Similar in structure but with bromine atoms at different positions.
2,3-Dimethoxypropan-1-ol: Contains methoxy groups instead of bromine atoms.
2,3-Dibromo-1-propanol: A shorter chain analog with similar bromine substitution.
Uniqueness
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both bromine and phosphorus atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64375-05-9 |
|---|---|
分子式 |
C12H27Br6O6PS |
分子量 |
809.8 g/mol |
IUPAC名 |
2,3-dibromobutan-1-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C4H8Br2O.H3O3PS/c3*1-3(5)4(6)2-7;1-4(2,3)5/h3*3-4,7H,2H2,1H3;(H3,1,2,3,5) |
InChIキー |
GUQJOHBCSLWWMN-UHFFFAOYSA-N |
正規SMILES |
CC(C(CO)Br)Br.CC(C(CO)Br)Br.CC(C(CO)Br)Br.OP(=S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


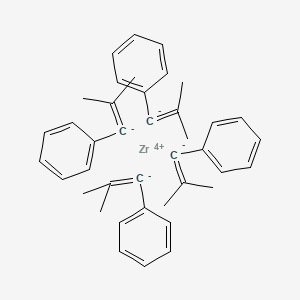
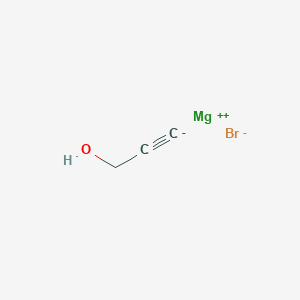
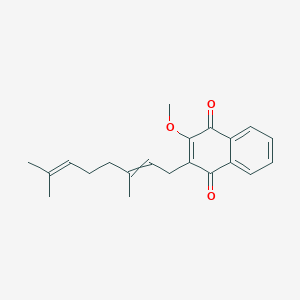
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
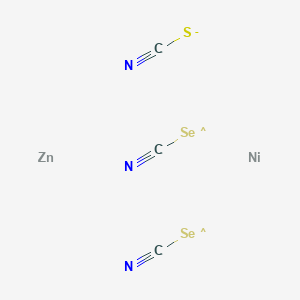
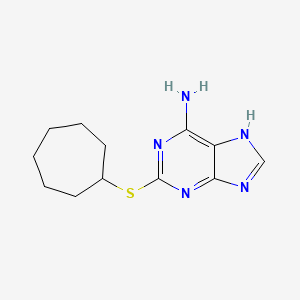
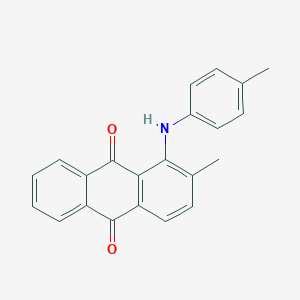
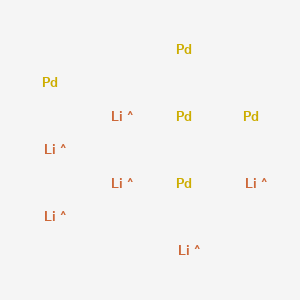
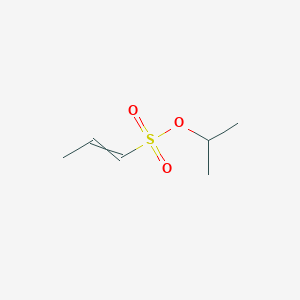
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
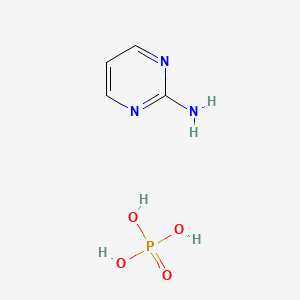
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
